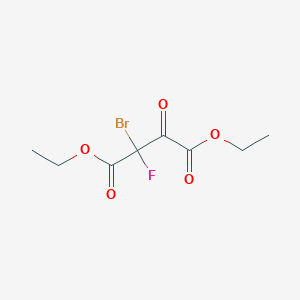
2-((2-(Aminomethyl)benzyl)oxy)pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((2-(Aminomethyl)benzyl)oxy)pyrimidin-4-amine is a chemical compound with the molecular formula C12H14N4O It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(Aminomethyl)benzyl)oxy)pyrimidin-4-amine typically involves multiple steps starting from acyclic starting materials. One common method includes the following steps:
Formation of Benzylidene Acetones: This step involves the condensation of benzaldehyde with acetone in the presence of a base.
Reaction with Ammonium Thiocyanate: The benzylidene acetones are then reacted with ammonium thiocyanate to form the corresponding thiourea derivatives.
Ring Closure and Aromatization: The thiourea derivatives undergo cyclization and aromatization to form the pyrimidine ring.
S-Methylation and Oxidation: The resulting compounds are methylated and oxidized to form methylsulfonyl derivatives.
Formation of Guanidines: Finally, the methylsulfonyl compounds react with suitable amines to form the desired this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification steps.
Analyse Des Réactions Chimiques
Types of Reactions
2-((2-(Aminomethyl)benzyl)oxy)pyrimidin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or benzyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride or potassium carbonate in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound .
Applications De Recherche Scientifique
2-((2-(Aminomethyl)benzyl)oxy)pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antitrypanosomal and antiplasmodial agent, showing activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum.
Biological Research: The compound is used in assays to study its cytotoxic properties and its effects on various cell lines.
Chemical Biology: It serves as a building block for the synthesis of more complex molecules with potential biological activities.
Mécanisme D'action
The mechanism of action of 2-((2-(Aminomethyl)benzyl)oxy)pyrimidin-4-amine involves its interaction with specific molecular targets. In the case of its antitrypanosomal and antiplasmodial activities, the compound likely interferes with the metabolic pathways of the parasites, leading to their death. The exact molecular targets and pathways involved are still under investigation .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminopyrimidine: A simpler derivative of pyrimidine with similar biological activities.
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds are selective inhibitors of protein kinase B and have potential as antitumor agents.
Uniqueness
2-((2-(Aminomethyl)benzyl)oxy)pyrimidin-4-amine is unique due to its specific structure, which allows it to interact with a different set of molecular targets compared to other pyrimidine derivatives. Its potential as an antitrypanosomal and antiplasmodial agent sets it apart from other similar compounds .
Propriétés
Formule moléculaire |
C12H14N4O |
|---|---|
Poids moléculaire |
230.27 g/mol |
Nom IUPAC |
2-[[2-(aminomethyl)phenyl]methoxy]pyrimidin-4-amine |
InChI |
InChI=1S/C12H14N4O/c13-7-9-3-1-2-4-10(9)8-17-12-15-6-5-11(14)16-12/h1-6H,7-8,13H2,(H2,14,15,16) |
Clé InChI |
NASDWCHOOHWRAN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)CN)COC2=NC=CC(=N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Bromofuro[2,3-b]pyridine](/img/structure/B13675008.png)

![tert-Butyl 7-nitro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B13675023.png)



![2,7-Dichlorothiazolo[4,5-c]pyridine](/img/structure/B13675036.png)
![3-[5-(Hydroxymethyl)-1-oxo-2-isoindolinyl]piperidine-2,6-dione](/img/structure/B13675042.png)


![6-Methyl-4-phenylbenzo[d]thiazol-2-amine](/img/structure/B13675052.png)
![1-Methyl-6-oxaspiro[4.5]decan-9-one](/img/structure/B13675053.png)
